Cas no 1394697-31-4 (N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide)
![N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide structure](https://ja.kuujia.com/scimg/cas/1394697-31-4x500.png)
N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide 化学的及び物理的性質
名前と識別子
-
- EN300-26687798
- Z1314256799
- N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide
- 1394697-31-4
- AKOS033249124
-
- インチ: 1S/C15H10ClN5O/c16-11-3-1-2-10(8-11)12(9-17)20-15(22)13-14-19-5-7-21(14)6-4-18-13/h1-8,12H,(H,20,22)
- InChIKey: RZKIFEACZVRBDB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)C(C#N)NC(C1C2=NC=CN2C=CN=1)=O
計算された属性
- せいみつぶんしりょう: 311.0573877g/mol
- どういたいしつりょう: 311.0573877g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 83.1Ų
N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687798-0.05g |
N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide |
1394697-31-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamideに関する追加情報
N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide (CAS No. 1394697-31-4): An Overview of a Promising Compound in Medicinal Chemistry
N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide (CAS No. 1394697-31-4) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
The chemical structure of N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide is characterized by a central imidazo[1,2-a]pyrazine core, which is substituted with a cyano group and a 3-chlorophenylmethyl moiety. The imidazo[1,2-a]pyrazine scaffold is known for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the cyano group and the 3-chlorophenyl substituent further enhances the compound's pharmacological profile by modulating its binding affinity and selectivity towards specific biological targets.
The synthesis of N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide has been reported in several studies. One common approach involves the condensation of 8-aminoimidazo[1,2-a]pyrazine with an appropriate nitrile derivative in the presence of a coupling agent. This method provides high yields and excellent purity, making it suitable for large-scale production. Recent advancements in synthetic methodologies have also focused on improving the efficiency and sustainability of the synthesis process, such as the use of green solvents and catalytic systems.
In terms of biological activities, N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide has shown promising results in various preclinical studies. One notable application is its potential as an anticancer agent. Research has demonstrated that this compound exhibits potent cytotoxic effects against a range of cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
Another area of interest is the anti-inflammatory properties of N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide. Studies have shown that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide have also been investigated to assess its suitability for clinical development. Preclinical studies have demonstrated that this compound exhibits favorable oral bioavailability and a reasonable half-life in vivo. However, further optimization may be necessary to improve its pharmacokinetic profile and reduce potential side effects.
Recent research has also explored the potential use of N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide as a tool compound for probing biological systems. Its unique structural features make it an excellent candidate for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. Additionally, computational methods such as molecular docking and molecular dynamics simulations have been employed to gain insights into the binding interactions between this compound and its target proteins.
In conclusion, N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide (CAS No. 1394697-31-4) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. Ongoing studies are expected to provide more detailed insights into its mechanisms of action and therapeutic potential, paving the way for its eventual use in clinical settings.
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